N-ethyl-6-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine N-ethyl-6-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine
Brand Name: Vulcanchem
CAS No.: 1427378-68-4
VCID: VC17529450
InChI: InChI=1S/C12H16FN/c1-2-14-12-5-3-4-9-8-10(13)6-7-11(9)12/h6-8,12,14H,2-5H2,1H3
SMILES:
Molecular Formula: C12H16FN
Molecular Weight: 193.26 g/mol

N-ethyl-6-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine

CAS No.: 1427378-68-4

Cat. No.: VC17529450

Molecular Formula: C12H16FN

Molecular Weight: 193.26 g/mol

* For research use only. Not for human or veterinary use.

N-ethyl-6-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine - 1427378-68-4

Specification

CAS No. 1427378-68-4
Molecular Formula C12H16FN
Molecular Weight 193.26 g/mol
IUPAC Name N-ethyl-6-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine
Standard InChI InChI=1S/C12H16FN/c1-2-14-12-5-3-4-9-8-10(13)6-7-11(9)12/h6-8,12,14H,2-5H2,1H3
Standard InChI Key GPRQPHLZBVMCCO-UHFFFAOYSA-N
Canonical SMILES CCNC1CCCC2=C1C=CC(=C2)F

Introduction

N-Ethyl-6-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine is a chemical compound with the molecular formula C12H16FN and a molecular weight of 193.26 g/mol . This compound is characterized by its tetrahydronaphthalene framework, which includes a fluorine atom at the 6-position and an ethyl amine substituent. It has garnered attention in medicinal chemistry due to its potential biological activities and applications in drug development.

Chemical Details

PropertyDescription
Molecular FormulaC12H16FN
Molecular Weight193.26 g/mol
CAS Number1427378-68-4
InChI KeyGPRQPHLZBVMCCO-UHFFFAOYSA-N
SMILESFC1=CC=C2C(=C1)CCCC2NCC

Synthesis Methods

Several methods have been developed for synthesizing N-ethyl-6-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine. These typically involve the introduction of fluorine into the naphthalene ring system through electrophilic aromatic substitution or nucleophilic fluorination reactions. The synthesis can be optimized using continuous flow reactors to enhance yield and purity while minimizing reaction times and waste products.

Biological Activity and Potential Applications

The biological activity of N-ethyl-6-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine is primarily linked to its potential as a pharmacological agent. Compounds with similar structures may exhibit activity as neurotransmitter modulators or enzyme inhibitors, which are crucial for various therapeutic applications. The fluorine atom enhances the compound's interaction with biological targets, improving its binding affinity and metabolic stability.

Comparison with Related Compounds

CompoundStructure FeaturesUnique Aspects
6-Fluoro-1,2,3,4-tetrahydronaphthalen-1-amineTetrahydronaphthalene core with fluorineLacks ethyl substitution
N-Ethyl-norbornanamineNorbornane structureDifferent ring system; potential for unique reactivity
5-Methoxy-N-methyl-norbornanamineNorbornane core with methoxy and methylVariation in substituents affecting biological activity
5-Fluoro-N-propyl-tetralinTetralin core with fluorine and propylDifferent alkyl chain affecting lipophilicity

Research Findings and Future Directions

Studies on N-ethyl-6-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine's interactions with biological targets are crucial for understanding its pharmacological profile. These studies may include in vitro assays to evaluate its activity against specific enzymes or receptors. The compound's potential applications in medicinal chemistry are vast, given its unique chemical structure and enhanced biological activity due to fluorination.

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